6-甲氧基吡啶-3,4-二胺

描述

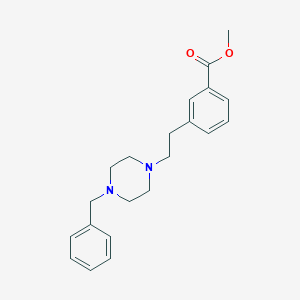

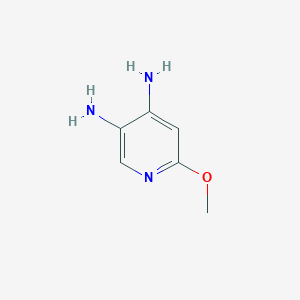

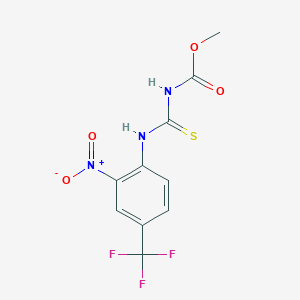

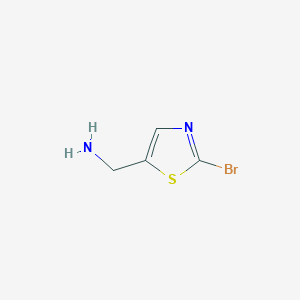

6-Methoxypyridine-3,4-diamine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, a six-membered aromatic ring with one nitrogen atom, which is substituted with various functional groups. The methoxy group at the 6-position and the amino groups at the 3 and 4 positions define the specific structure of 6-methoxypyridine-3,4-diamine. Although the papers provided do not directly discuss 6-methoxypyridine-3,4-diamine, they provide insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives involves multiple steps, including substitution reactions, oxidation, and reduction processes. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by methoxylation, oxidation, and bromination steps to achieve the desired product . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine includes substitution, oxidation, nitration, and ammoniation steps . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure of 2-iodo-3-methoxy-6-methylpyridine reveals that the compound crystallizes with three independent molecules in the asymmetric unit, with the methoxy and methyl groups influencing the overall molecular orientation . Although not directly related to 6-methoxypyridine-3,4-diamine, this information suggests that substituents on the pyridine ring can significantly affect the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . The reactivity of these compounds is influenced by the electronic effects of the substituents, which can either activate or deactivate the pyridine ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the presence of methoxy and amino groups can affect the solubility, boiling point, and melting point of the compound. The electronic properties of the substituents can also influence the acidity or basicity of the pyridine nitrogen. The crystalline product obtained from the condensation of 2-amino-3-aminomethyl-4-methoxymethyl-6-methylpyridine with salicylaldehyde exhibits tautomerism and complex formation behavior, indicating the dynamic nature of these compounds in solution .

科学研究应用

信号通路研究

6-甲氧基吡啶-3,4-二胺: 在各种信号通路的研究中发挥作用,包括MAPK 信号通路 ,这对细胞通讯和功能至关重要。它用于了解细胞如何响应多种信号,包括生长因子、压力或细胞因子。

蛋白酶研究

在蛋白酶研究领域,6-甲氧基吡啶-3,4-二胺用于探索对蛋白质分解代谢至关重要的酶促过程 。这种化合物有助于研究蛋白水解酶,这些酶在分子生物学和生物技术中具有重要的应用。

细胞凋亡研究

这种化合物在细胞凋亡研究中很重要,它有助于了解程序性细胞死亡机制 。它在癌症研究中尤其有用,因为细胞凋亡在消除癌细胞中起着关键作用。

染色质和表观遗传学

6-甲氧基吡啶-3,4-二胺: 用于染色质和表观遗传学研究,以研究基因表达如何超越 DNA 序列进行调控 。这包括了解染色质结构如何影响基因表达以及表观遗传修饰的作用。

代谢研究

研究人员使用6-甲氧基吡啶-3,4-二胺来研究代谢途径及其调控 。它在研究细胞如何处理营养物质并将其转化为能量方面起着重要作用,这对细胞生长和维持至关重要。

酪氨酸激酶研究

这种化合物也应用于酪氨酸激酶的研究,酪氨酸激酶参与通过信号转导级联激活许多蛋白质 。它在癌症治疗的发展中尤其重要,因为酪氨酸激酶通常与癌症细胞的生长和扩散有关。

安全和危害

属性

IUPAC Name |

6-methoxypyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDQHTDJIYOWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436764 | |

| Record name | 6-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127356-26-7 | |

| Record name | 6-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)